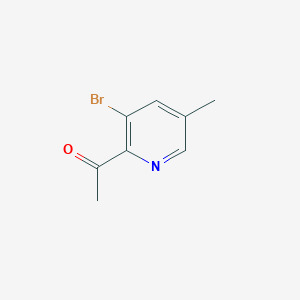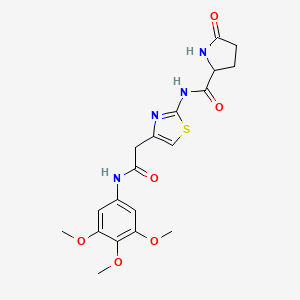
1-(2,3-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)urea is a useful research compound. Its molecular formula is C21H30N4O3 and its molecular weight is 386.496. The purity is usually 95%.
BenchChem offers high-quality 1-(2,3-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,3-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Tool Development
Compounds structurally related to 1-(2,3-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)urea serve as significant pharmacological tools. For instance, the discovery of nonpeptidic agonists for the urotensin-II receptor highlights the potential of such molecules in developing new therapeutic agents. These compounds, characterized by their selectivity and druglike properties, offer a foundation for designing novel treatments for various diseases by targeting specific receptors (Croston et al., 2002).
Corrosion Inhibition
Derivatives of urea, such as 1,3,5-triazinyl urea derivatives, have been studied for their corrosion inhibition performance on mild steel in acidic environments. These studies provide insights into the protective mechanisms of these compounds, which form a protective layer on metal surfaces, potentially extending the applications of 1-(2,3-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)urea in materials science and engineering (Mistry et al., 2011).
Chemical Synthesis and Functionalization
The synthetic versatility of urea derivatives is well-documented, with applications in creating various heterocyclic compounds, functional polymers, and conducting materials. For example, the α-ureidoalkylation reaction demonstrates the potential for synthesizing glycoluril derivatives, which are valuable in polymer chemistry and materials science (Gazieva et al., 2009). Similarly, the synthesis of diphenylethylene derivatives carrying aromatic tertiary amine groups highlights the potential for end-functionalized polymers, contributing to advancements in materials science (Kim et al., 1998).
Fluorescent Probes and Molecular Sensing
The development of fluorescent solvatochromic dyes showcases the use of dimethylamino groups in designing molecules with "push-pull" electron transfer systems. These compounds, exhibiting strong solvent-dependent fluorescence, can serve as ultrasensitive fluorescent molecular probes for biological research, opening new avenues for investigating biological events and processes (Diwu et al., 1997).
Propiedades
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O3/c1-24(2)16-12-10-15(11-13-16)18(25(3)4)14-22-21(26)23-17-8-7-9-19(27-5)20(17)28-6/h7-13,18H,14H2,1-6H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUZVGHPNKXBEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=C(C(=CC=C2)OC)OC)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

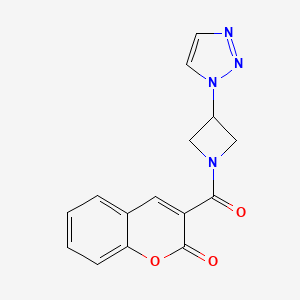



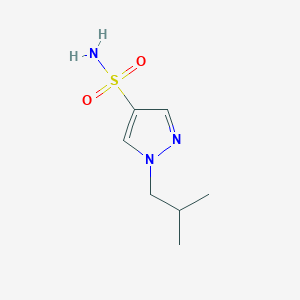
![methyl 5-((3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2573970.png)
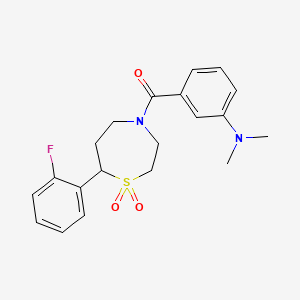

![Methyl 1-methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylate](/img/structure/B2573976.png)
![3-((5-mercapto-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2573977.png)

![ethyl 4-{[benzyl(methyl)amino]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2573979.png)
